molecular formula C15H15NO2 B1295671 Methyl 2-(benzylamino)benzoate CAS No. 55369-69-2

Methyl 2-(benzylamino)benzoate

Cat. No. B1295671
CAS RN: 55369-69-2
M. Wt: 241.28 g/mol
InChI Key: PNCJBJQLNOUGJI-UHFFFAOYSA-N
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Description

“Methyl 2-(benzylamino)benzoate” is a chemical compound with the linear formula C15H15NO2 . It has a molecular weight of 241.292 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

“Methyl 2-(benzylamino)benzoate” has a molecular weight of 241.28500 and a density of 1.162g/cm3 . It has a boiling point of 362.8ºC at 760mmHg .

Scientific Research Applications

Herbicidal Applications

Methyl 2-(benzylamino)benzoate derivatives, such as ZJ0273, have been synthesized and employed as herbicidal ingredients. These compounds demonstrate broad-spectrum weed control in agricultural settings like oilseed rape cultivation in China. Research on labeled versions of these compounds, using tritium and carbon-14, contributes to understanding their metabolism, mode of action, environmental behavior, and fate, thus aiding in the effective and safe application of these herbicides (Yang, Ye, & Lu, 2008).

Synthetic Versatility in Organic Chemistry

The compound Methyl 2-formyl benzoate, closely related to Methyl 2-(benzylamino)benzoate, is recognized for its versatility in organic synthesis. It serves as a bioactive precursor in the synthesis of various compounds exhibiting pharmacological activities, such as antifungal, anticancer, and antiviral properties. This highlights its significance as a key structure and precursor in the development of new bioactive molecules, useful in pharmaceutical applications (Farooq & Ngaini, 2019).

Crystal Engineering and Phase Transition Studies

In another study, Methyl 2-(carbazol-9-yl)benzoate, a variant of Methyl 2-(benzylamino)benzoate, was observed to undergo a phase transition under high pressure. This compound is unique for crystallizing with eight molecules in the crystallographic asymmetric unit. The study of such phase transitions can contribute to the field of crystal engineering and provide insights into molecular packing and stability under different conditions (Johnstone et al., 2010).

Studies in Green Chemistry

The compound has also been investigated in the context of green chemistry. For instance, studies on the hydrolysis and saponification of methyl benzoates, including methyl 2-(benzylamino)benzoate, offer insights into environmentally friendly, solvent-free procedures for chemical transformations. Such studies are pivotal in developing sustainable and efficient chemical processes (Alemán, Boix, & Poliakoff, 1999).

Synthesis of Polyfunctional Heterocyclic Systems

Methyl 2-(benzylamino)benzoate derivatives have been used as reagents for the preparation of polyfunctional heterocyclic systems. These compounds are crucial in the synthesis of various heterocyclic structures like pyrroles, pyrimidines, and isoxazoles, which have extensive applications in medicinal chemistry and drug development (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Safety And Hazards

“Methyl 2-(benzylamino)benzoate” is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . It’s recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-(benzylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-15(17)13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCJBJQLNOUGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290831
Record name methyl 2-(benzylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzylamino)benzoate

CAS RN

55369-69-2
Record name NSC71377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(benzylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Mehta, A Thaker, V Londhe, SR Nandan - Applied Catalysis A: General, 2014 - Elsevier
An efficient, cost-effective use of Raney nickel (R-Ni) a widely used industrial catalyst for N-alkylation using alcohols is highlighted here. The work describes the scope and capability of …
Number of citations: 51 www.sciencedirect.com
Z Huang, Z Lin, J Mai, S Lv, F Xie, Y Yuan, W Zhang… - …, 2022 - thieme-connect.com
A convenient and practical pathway to 2-cyano and 2-ester anilines is described via efficient and selective copper(II)-catalyzed reductive amination via hydrosilylation process. Both 2-…
Number of citations: 1 www.thieme-connect.com
SJ Barraza, PC Delekta, JA Sindac, CJ Dobry… - Bioorganic & medicinal …, 2015 - Elsevier
Neurotropic alphaviruses are debilitating pathogens that infect the central nervous system (CNS) and are transmitted to humans via mosquitoes. There exist no effective human …
Number of citations: 14 www.sciencedirect.com
J Pletz, B Berg, R Breinbauer - Synthesis, 2016 - thieme-connect.com
In our ongoing efforts in preparing tool compounds for investigating and controlling the biosynthesis of phenazines, we recognized the limitations of existing protocols for C–N bond …
Number of citations: 19 www.thieme-connect.com
P Qian, JH Su, Y Wang, M Bi, Z Zha… - The Journal of Organic …, 2017 - ACS Publications
2′-Aminoacetophenones undergo a C(sp 3 )–H oxidation followed by intramolecular C–N bond formation by virtue of a simple electrochemical oxidation in the presence of n-Bu 4 NI, …
Number of citations: 92 pubs.acs.org
AL Jemison - 2020 - search.proquest.com
A general and efficient method for the oxidative coupling of oxindoles with indoles and other arenes to form complex products with quaternary centers was discovered. The mild copper …
Number of citations: 3 search.proquest.com
SJ Kirincich, J Xiang, N Green, S Tam, HY Yang… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and optimization of a class of trisubstituted quinazoline-2,4(1H,3H)-dione cPLA 2 α inhibitors are described. Utilizing pharmacophores that were found to be important in …
Number of citations: 40 www.sciencedirect.com

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